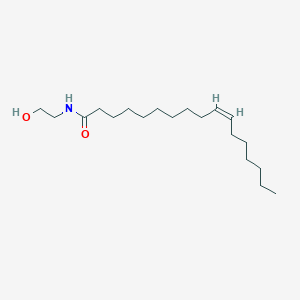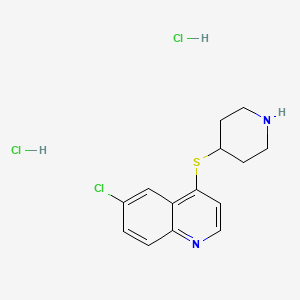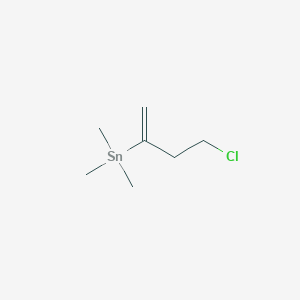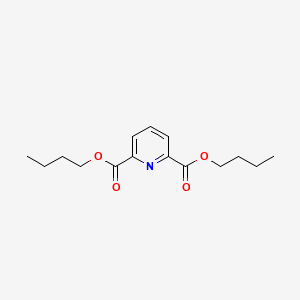
PROTAC Bcl-xL ligand-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC Bcl-xL ligand-1 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs) that specifically target the Bcl-xL protein. Bcl-xL is a member of the B-cell lymphoma 2 (BCL-2) protein family, which plays a crucial role in regulating apoptosis, or programmed cell death. By targeting Bcl-xL, this compound can help degrade this protein, offering potential therapeutic benefits in cancer treatment and other diseases where apoptosis regulation is disrupted .
Vorbereitungsmethoden
The synthesis of PROTAC Bcl-xL ligand-1 involves several steps. The compound is typically prepared by combining a ligand that targets Bcl-xL with an E3 ubiquitin ligase recruitment ligand, connected by a chemical linker. The synthetic route includes the following steps:
Ligand Synthesis: The ligand targeting Bcl-xL is synthesized using standard organic synthesis techniques.
Linker Attachment: A chemical linker is attached to the ligand.
E3 Ligase Recruitment Ligand Attachment: The E3 ubiquitin ligase recruitment ligand is then attached to the other end of the linker.
The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Analyse Chemischer Reaktionen
PROTAC Bcl-xL ligand-1 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein Bcl-xL. This involves the attachment of ubiquitin molecules to Bcl-xL, marking it for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, Bcl-xL is degraded by the proteasome, a protein complex responsible for degrading unneeded or damaged proteins.
Common reagents used in these reactions include ubiquitin, E1 activating enzymes, E2 conjugating enzymes, and E3 ligases . The major product formed from these reactions is the degraded fragments of Bcl-xL.
Wissenschaftliche Forschungsanwendungen
PROTAC Bcl-xL ligand-1 has a wide range of scientific research applications:
Cancer Research: It is used to study the role of Bcl-xL in cancer and to develop targeted therapies that degrade Bcl-xL, thereby inducing apoptosis in cancer cells
Drug Development: The compound is used in the development of new drugs that target Bcl-xL for degradation, offering a novel approach to treating diseases where Bcl-xL is overexpressed.
Biological Studies: Researchers use this compound to investigate the mechanisms of protein degradation and the role of Bcl-xL in cellular processes.
Wirkmechanismus
The mechanism of action of PROTAC Bcl-xL ligand-1 involves the following steps:
Binding: The ligand portion of the compound binds to the Bcl-xL protein.
Recruitment: The E3 ubiquitin ligase recruitment ligand brings the E3 ligase into proximity with Bcl-xL.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to Bcl-xL.
Degradation: The ubiquitinated Bcl-xL is recognized and degraded by the proteasome
Vergleich Mit ähnlichen Verbindungen
PROTAC Bcl-xL ligand-1 is unique in its ability to specifically target and degrade Bcl-xL. Similar compounds include:
BH3 Mimetics: These compounds inhibit Bcl-xL but do not degrade it.
Dual Degraders: Compounds like 753b target both Bcl-xL and BCL-2, offering broader therapeutic potential but with increased complexity.
This compound stands out due to its specificity and efficiency in degrading Bcl-xL, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C32H29IN4O4S2 |
|---|---|
Molekulargewicht |
724.6 g/mol |
IUPAC-Name |
ethyl 2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-(4-iodophenoxy)propyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C32H29IN4O4S2/c1-2-40-30(39)28-27(11-6-18-41-22-14-12-21(33)13-15-22)43-32(35-28)37-17-16-20-7-5-8-23(24(20)19-37)29(38)36-31-34-25-9-3-4-10-26(25)42-31/h3-5,7-10,12-15H,2,6,11,16-19H2,1H3,(H,34,36,38) |
InChI-Schlüssel |
NOZZAZZDPDCLQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=N1)N2CCC3=C(C2)C(=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4)CCCOC6=CC=C(C=C6)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3,5-Bis(trifluoromethyl)phenyl]amino}[benzylamino]methane-1-thione](/img/structure/B11936511.png)

![(1E)-1-(3-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11936550.png)





![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B11936581.png)
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11936584.png)

![3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one](/img/structure/B11936596.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11936602.png)

